molecular formula C11H12ClNO3S B2781691 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride CAS No. 1368620-03-4

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Cat. No.: B2781691
CAS No.: 1368620-03-4
M. Wt: 273.73
InChI Key: VUXLVVDLLQRTCD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl chloride group, and a 3,3-dimethyl substitution. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride often involves the use of sulfonyl chlorides as key intermediates. These reactions are crucial for developing derivatives that exhibit enhanced biological activities. For instance:

  • Pictet-Spengler Reaction : This reaction has been employed to synthesize N-sulfonyl derivatives of tetrahydroisoquinolines using various catalysts, showcasing the versatility of sulfonyl chlorides in organic synthesis .
  • Catalytic Methods : The use of heteropolyacid catalysts has been reported to facilitate the preparation of sulfonyl derivatives with high yields and selectivity .

Biological Activities

Research indicates that this compound exhibits notable biological properties:

  • Anticonvulsant Activity : Compounds derived from this sulfonyl chloride have been investigated for their potential as anticonvulsants. Studies have shown that certain derivatives can significantly inhibit seizures in animal models .
  • Cancer Research : The compound's derivatives are being explored for their ability to inhibit cancer cell proliferation. For example, modifications to the quinoline structure have resulted in compounds that effectively target breast cancer resistance proteins .

Industrial Applications

The compound is also relevant in various industrial contexts:

  • Pharmaceutical Development : Due to its biological activity, it serves as a precursor for synthesizing pharmaceutical agents targeting neurological disorders and cancer.
  • Chemical Manufacturing : Its properties make it suitable for producing specialty chemicals used in agrochemicals and other industrial applications.

Case Studies

Several studies illustrate the compound's utility:

  • Study on Anticonvulsant Properties :
    • Researchers synthesized a series of N-sulfonyl tetrahydroquinolines and evaluated their anticonvulsant effects using established seizure models. The results indicated that specific structural modifications led to enhanced efficacy compared to standard treatments .
  • Cancer Cell Proliferation Inhibition :
    • A study focused on the synthesis of chalcone derivatives containing the tetrahydroquinoline moiety demonstrated improved inhibition of breast cancer cell lines compared to existing therapeutic agents. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing inhibitory effects .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the sulfonyl chloride group.

    Sulfonyl Chloride Derivatives: Compounds with similar reactivity but different core structures.

Uniqueness

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its combination of a quinoline core and a sulfonyl chloride group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 1368620-03-4) is a sulfonamide derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name 3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride
Appearance Powder
Storage Temperature Room Temperature

Antiproliferative Effects

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit notable antiproliferative activity. In a study evaluating various sulfonamide derivatives, it was found that some compounds showed moderate to strong inhibitory effects against human colon cancer cells (HT-29) using the MTT assay. For instance:

  • Compound I-7 , a derivative closely related to this compound, exhibited significant inhibition of cell growth with an IC50 value indicating effective antiproliferative properties .

The mechanism by which this compound exerts its biological effects is primarily through interaction with the microtubule dynamics within cells. The compound acts as a colchicine binding site inhibitor (CBSI), which disrupts tubulin polymerization and leads to cell cycle arrest at the G2/M phase without inducing apoptosis . This characteristic makes it a potential candidate for further development in cancer therapy.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the tetrahydroquinoline scaffold can significantly influence biological activity. Compounds with specific substituents on the aromatic ring or variations in the sulfonamide group showed enhanced potency against cancer cell lines. For example:

  • Substituents such as methoxy groups at certain positions improved inhibitory activities compared to unsubstituted analogs .

Case Studies

  • Study on Anticancer Activity :
    • A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 5 μg/mL against HT-29 cells, outperforming traditional chemotherapeutics like Doxorubicin .
  • Mechanistic Insights :
    • In vitro studies revealed that the most active derivative inhibited tubulin polymerization and affected mitotic spindle formation. This suggests that compounds like 3,3-Dimethyl-2-oxo may be valuable in targeting microtubule dynamics in cancer treatment .

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-11(2)6-7-5-8(17(12,15)16)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXLVVDLLQRTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368620-03-4
Record name 3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
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